molecular formula C14H8Br2 B1640891 1,2-Bis(3-bromophenyl)ethyne CAS No. 153404-60-5

1,2-Bis(3-bromophenyl)ethyne

Cat. No. B1640891
CAS RN: 153404-60-5
M. Wt: 336.02 g/mol
InChI Key: WSXUXTVJTIPBAF-UHFFFAOYSA-N
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Description

1,2-Bis(3-bromophenyl)ethyne is a chemical compound with the molecular formula C14H8Br2 . It is related to other nitrogen-rich organic compounds by their synthesis .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(3-bromophenyl)ethyne consists of two bromophenyl groups attached to an ethyne group . The average mass of the molecule is 336.021 Da, and the monoisotopic mass is 333.899261 Da .


Physical And Chemical Properties Analysis

1,2-Bis(3-bromophenyl)ethyne is a solid crystal or powder at room temperature . It has a molecular weight of 336.03 g/mol .

Scientific Research Applications

Facile Synthesis and Structural Applications

1,2-Bis(3-bromophenyl)ethyne and its derivatives serve as key intermediates in the facile synthesis of complex organic molecules. For instance, Xiao Hong Cheng, Sigurd Höger, and Dieter Fenske (2003) describe the synthesis of alkoxy-functionalized dibenzo[fg,op]naphthacenes through a palladium-catalyzed dehydrohalogenation process, highlighting its utility in creating structurally intricate organic compounds with potential applications in organic electronics and photonics (Cheng, Höger, & Fenske, 2003).

Advanced Materials for Electronic and Photonic Devices

Rongrong Hu et al. (2012) explored the synthesis and application of tetraphenylethene-containing diynes in creating hyperbranched polymers. These polymers exhibit aggregation-induced emission, making them suitable for applications in optoelectronic devices, fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).

Molecular Electronics and Sensing Applications

The work by H. Higuchi et al. (2003) on 2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl derivatives demonstrates the potential of 1,2-Bis(3-bromophenyl)ethyne-based compounds in creating materials with high electrochemical bistability and vivid color changes upon electron transfer. These properties are critical for the development of electrochromic devices and molecular electronics (Higuchi et al., 2003).

Photonic and Sensory Materials

P. Lu et al. (2011) discuss the regioselective alkyne polyhydrosilylation of 1,2-bis(4-dimethylsilanylphenyl)-1,2-diphenylethene, leading to poly(silylenevinylene)s with high molecular weights and processability. These materials show aggregation-enhanced emission and can serve as highly sensitive chemosensors for explosive detection, illustrating the role of 1,2-Bis(3-bromophenyl)ethyne derivatives in sensor technology and safety applications (Lu et al., 2011).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXUXTVJTIPBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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